(2R)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
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Overview
Description
Fmoc-Asp(OcHex)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-aspartic acid 1-cyclohexyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in peptide chemistry because it can be removed under mild conditions, making it ideal for synthesizing complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OcHex)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved by reacting aspartic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The carboxyl group of aspartic acid is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions usually involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of Fmoc-Asp(OcHex)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OcHex)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can then participate in peptide bond formation with other amino acids.
Ester Hydrolysis: The cyclohexyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are frequently employed.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used for hydrolysis.
Major Products Formed
Deprotection: Fmoc group removal yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Ester Hydrolysis: Conversion of the cyclohexyl ester to the free carboxyl group.
Scientific Research Applications
Fmoc-Asp(OcHex)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is a key reagent in the synthesis of peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of Fmoc-Asp(OcHex)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(OcHex)-OH but with a methyl ester instead of a cyclohexyl ester.
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid with a tert-butyl ester.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butoxycarbonyl (Boc) protecting group on the side chain.
Uniqueness
Fmoc-Asp(OcHex)-OH is unique due to its cyclohexyl ester, which provides distinct steric and hydrophobic properties compared to other esters. This can influence the solubility and reactivity of the compound in peptide synthesis, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C25H27NO6 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2R)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
OCMZRMNYEXIKQI-JOCHJYFZSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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